Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a synthetic compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer below -20°C .
Synthesis Analysis
A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres has been described . This process works for a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl (BCB) ketones . The SmI2-catalyzed process operates with SmI2 loadings as low as 5 mol% and is underpinned by a radical relay mechanism that is supported by density functional theory calculations .Molecular Structure Analysis
The molecular formula of Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is C9H16N2O2 . The InChI code is 1S/C9H16N2O2/c1-9(2,3)13-8(12)11-4-6-7(5-11)10-6/h6-7,10H,4-5H2,1-3H3 .Chemical Reactions Analysis
The product BCH ketones have been shown to be versatile synthetic intermediates through selective downstream manipulation and the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is 184.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Scalability
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has seen significant advancements in synthesis methods. Notably, an efficient and scalable synthesis route has been developed for its enantiomerically pure form. This method, starting from commercially available chiral lactone, includes an epimerization/hydrolysis step for the undesired diastereoisomer, streamlining the purification process. This chemistry has been successfully scaled up to produce kilogram amounts with a yield of 43% over nine chemical transformations (Maton et al., 2010).
Structural Modification and Derivatives
Structural modification and synthesis of various derivatives of this compound have been a significant area of research. For instance, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring was achieved through intramolecular nucleophilic opening of the oxirane ring in a related compound, leading to the formation of novel N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Application in Peptidomimetics
In the realm of peptidomimetics, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a key intermediate or scaffold. For example, it has been used in the synthesis of constrained peptidomimetic compounds, demonstrating its utility in the development of novel therapeutic agents (Mandal et al., 2005).
Liquid Crystal Research
Research into novel liquid crystalline compounds has also utilized this compound. The addition of ethyl or tert-butyl diazoacetates to certain cyclopentenes led to the synthesis of mixtures of tert-butyl endo,exo- and exo,exo-3-carboxyl(aryl)bicyclo[3.1.0]hexane-6-carboxylates. These compounds were then used to study the liquid crystalline properties and mesogenic potential of the bicyclo[3.1.0]hexane moiety (Kozhushkov et al., 2004).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h7-9,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIDPFGQYMFQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469591 | |
Record name | Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
850808-43-4 | |
Record name | Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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